molecular formula C12H18N2S B14244588 N'-Butyl-N-methyl-N-phenylthiourea CAS No. 502748-43-8

N'-Butyl-N-methyl-N-phenylthiourea

Cat. No.: B14244588
CAS No.: 502748-43-8
M. Wt: 222.35 g/mol
InChI Key: IWNDHPIGABNUAV-UHFFFAOYSA-N
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Description

N’-Butyl-N-methyl-N-phenylthiourea is an organosulfur compound belonging to the class of thioureas. It is characterized by the presence of a butyl group, a methyl group, and a phenyl group attached to the nitrogen atoms of the thiourea moiety. Thioureas are known for their diverse chemical and biological properties, making them valuable in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-Butyl-N-methyl-N-phenylthiourea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is simple, mild, and efficient, allowing for the synthesis of N-substituted ureas in good to excellent yields with high chemical purity. The reaction conditions promote unique substrate selectivity from a mixture of two amines.

Industrial Production Methods

Industrial production of N’-Butyl-N-methyl-N-phenylthiourea typically involves the reaction of isocyanates or carbamoyl chlorides with ammonia . The desired isocyanate and carbamoyl chloride can be generated by the reaction of the corresponding amine with phosgene. Although this method is not environmentally friendly or safe, it is still widely used due to its efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-Butyl-N-methyl-N-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea moiety is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as alkyl halides and aryl halides are used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted thioureas depending on the nucleophile used.

Scientific Research Applications

N’-Butyl-N-methyl-N-phenylthiourea has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-Butyl-N-methyl-N-phenylthiourea involves its interaction with molecular targets and pathways in biological systems. For example, it can inhibit enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s effects are mediated through its ability to form stable complexes with metal ions and its interaction with cellular proteins and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-Butyl-N-methyl-N-phenylthiourea is unique due to the presence of the butyl, methyl, and phenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

502748-43-8

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

3-butyl-1-methyl-1-phenylthiourea

InChI

InChI=1S/C12H18N2S/c1-3-4-10-13-12(15)14(2)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H,13,15)

InChI Key

IWNDHPIGABNUAV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)N(C)C1=CC=CC=C1

Origin of Product

United States

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